molecular formula C8H7N4NaO2S B562640 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt CAS No. 199789-54-3

3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt

Cat. No. B562640
CAS RN: 199789-54-3
M. Wt: 246.22
InChI Key: QFLSMXFKXUSKRP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt (MMPDS) is an organosulfur compound used as a reagent in organic synthesis. MMPDS has been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology. This compound has been used in the synthesis of various biologically active compounds, and its mechanism of action has been studied in detail.

Scientific Research Applications

3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt has been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology. The compound has been used in the synthesis of various biologically active compounds, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. It has also been used to study the mechanism of action and biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt is not yet fully understood. However, the compound is thought to act as an electrophile in the presence of nucleophiles. It is believed that the compound reacts with nucleophiles to form covalent bonds, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt are not yet fully understood. However, the compound has been shown to interact with various proteins, enzymes, and other biomolecules. It has also been shown to inhibit the activity of some enzymes, and it has been suggested that it may be involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt is a relatively safe compound to use in laboratory experiments. It is stable and non-toxic, and it is relatively easy to synthesize. However, the compound is not very soluble in water, and its solubility in organic solvents is limited. Additionally, the compound is not very stable in the presence of strong acids and bases.

Future Directions

The potential applications of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt are still being explored. Further research is needed to better understand the compound’s mechanism of action and biochemical and physiological effects. Additionally, more research is needed to explore the potential of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt as a drug delivery system. Additionally, 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt could be used as a reagent for the synthesis of other biologically active compounds. Finally, further research is needed to explore the potential of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt as a catalyst in organic synthesis.

Synthesis Methods

3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt can be synthesized by a two-step process. First, 3-methylthio-4,7(3H,8H)-pteridinedione is reacted with dimethyl sulfoxide (DMSO) and a base (e.g., potassium carbonate) in an aqueous solution. This reaction yields a sodium salt of the desired compound. The second step involves the reaction of this salt with a base (e.g., sodium hydroxide) to yield the desired compound in its pure form.

properties

IUPAC Name

sodium;3-methyl-2-methylsulfanylpteridin-8-ide-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S.Na/c1-12-7(14)5-6(11-8(12)15-2)10-4(13)3-9-5;/h3H,1-2H3,(H,10,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLSMXFKXUSKRP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C([N-]C(=O)C=N2)N=C1SC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N4NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20849559
Record name Sodium 3-methyl-2-(methylsulfanyl)-4,7-dioxo-3,7-dihydro-4H-pteridin-8-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199789-54-3
Record name Sodium 3-methyl-2-(methylsulfanyl)-4,7-dioxo-3,7-dihydro-4H-pteridin-8-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.